6-(3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
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Description
6-(3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C17H20N4O4 and its molecular weight is 344.371. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Docking
The synthesis of novel pyridine derivatives and their potential applications in medicinal chemistry have been explored. For example, Flefel et al. (2018) described the synthesis of various pyridine and fused pyridine derivatives, highlighting their antimicrobial and antioxidant activities. These compounds were also subjected to in silico molecular docking screenings, suggesting their potential as ligands targeting specific proteins (Flefel et al., 2018).
Electrochemical Properties
The electrochemical behavior of dihydropyridines, which share structural similarities with the compound of interest, was investigated by Trazza et al. (1982). They studied the oxidation and reduction processes of these compounds, which could be relevant for understanding the electrochemical properties of the compound (Trazza, Andruzzi, & Carelli, 1982).
Antimicrobial Activity
The synthesis of pyridine derivatives and their evaluation as antimicrobial agents demonstrate the potential of such compounds in pharmaceutical research. Hossan et al. (2012) synthesized a series of pyridines and pyrimidinones, showing that many of these compounds have good antibacterial and antifungal activities comparable to standard drugs (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Properties
IUPAC Name |
6-[3-(1,2-dimethyl-6-oxopyridin-4-yl)oxypyrrolidine-1-carbonyl]-2-methylpyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c1-11-8-13(9-16(23)19(11)2)25-12-6-7-21(10-12)17(24)14-4-5-15(22)20(3)18-14/h4-5,8-9,12H,6-7,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLCLGVYCLPMOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(C2)C(=O)C3=NN(C(=O)C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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